molecular formula C6H11NO B14351703 (1E)-N-[2-(Ethenyloxy)ethyl]ethanimine CAS No. 93555-19-2

(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine

Cat. No.: B14351703
CAS No.: 93555-19-2
M. Wt: 113.16 g/mol
InChI Key: CVHPYSYIVVIAOD-UHFFFAOYSA-N
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Description

(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine is an organic compound characterized by the presence of an imine group and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide in an S_N2 reaction . The alkoxide ion can be prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag_2O) .

Industrial Production Methods

Industrial production of (1E)-N-[2-(Ethenyloxy)ethyl]ethanimine may involve large-scale Williamson ether synthesis, utilizing efficient and cost-effective reagents and conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO_4 in acidic or basic medium.

    Reduction: NaBH_4 in methanol or ethanol, LiAlH_4 in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted imines or amides.

Scientific Research Applications

(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (1E)-N-[2-(Ethenyloxy)ethyl]ethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The ether linkage may influence the compound’s solubility and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    (1E)-N-[2-(Ethenyloxy)ethyl]ethanimine: Unique due to its combination of an imine group and an ether linkage.

    Ethanolamine: Contains an amine group and an alcohol group, lacking the imine functionality.

    Ethylamine: Contains a primary amine group, lacking the ether linkage.

Properties

CAS No.

93555-19-2

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

N-(2-ethenoxyethyl)ethanimine

InChI

InChI=1S/C6H11NO/c1-3-7-5-6-8-4-2/h3-4H,2,5-6H2,1H3

InChI Key

CVHPYSYIVVIAOD-UHFFFAOYSA-N

Canonical SMILES

CC=NCCOC=C

Origin of Product

United States

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